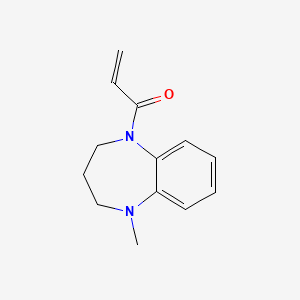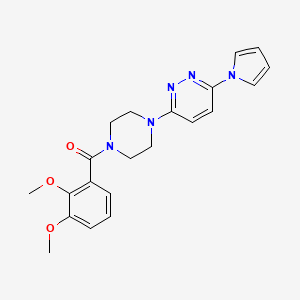
(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a pyrrole, a pyridazine, a piperazine, and a methoxyphenyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings, along with the various functional groups, would likely result in a highly polar molecule with potential for hydrogen bonding .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound would be solid at room temperature, and due to the presence of polar functional groups, it would likely be soluble in polar solvents .科学的研究の応用
Molecular Interaction and Pharmacophore Models
Compounds with structures involving piperazinyl, pyridazinyl, and methanone groups have been studied for their interactions with biological receptors. For example, the study on the molecular interaction of a cannabinoid receptor antagonist highlights the importance of conformational analysis and the development of pharmacophore models, which are crucial for understanding how such compounds can be designed to interact with specific biological targets (Shim et al., 2002). This research is vital for drug design, especially for targeting receptors with therapeutic implications.
Novel Syntheses and Derivative Development
The synthesis of novel derivatives, such as those explored in the synthesis of 5-aminothieno[2,3-c]pyridazine and related compounds, showcases the potential for developing new therapeutic agents or research tools with unique biological activities (Gaby et al., 2003). These synthetic routes can be adapted to introduce various functional groups, potentially leading to compounds with desired pharmacological properties.
Enzyme Inhibition and Biological Activity
The study of enzyme inhibitors, such as PDE4 inhibitors developed from phthalazinone derivatives, demonstrates the application of such compounds in therapeutic areas, including inflammation and immune response modulation (Van der Mey et al., 2001). Understanding the structure-activity relationships (SAR) of these compounds can guide the design of new drugs with improved efficacy and safety profiles.
Anticancer and Antimicrobial Potential
Research on novel compounds with anticancer and antimicrobial properties, such as the study on oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone, highlights the potential of such chemicals in addressing critical health issues like cancer and infectious diseases (Szandruk-Bender et al., 2021). These studies are fundamental in discovering new therapeutic agents that can be further developed and optimized for clinical use.
将来の方向性
特性
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-28-17-7-5-6-16(20(17)29-2)21(27)26-14-12-25(13-15-26)19-9-8-18(22-23-19)24-10-3-4-11-24/h3-11H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZCKUUBLVTBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2925403.png)
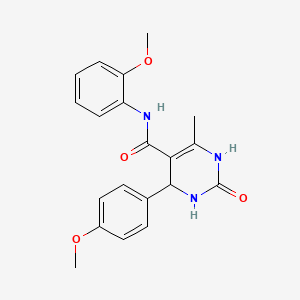
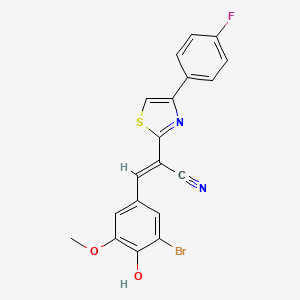
![3-(tert-butyl)-4-[(4-fluorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2925407.png)
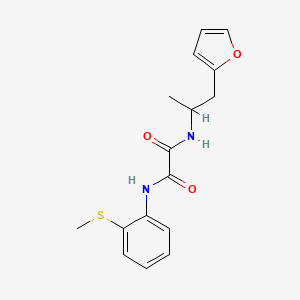
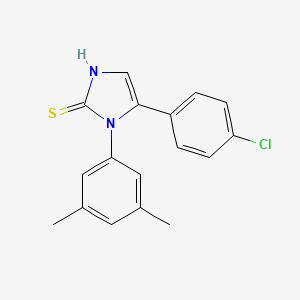
![5-Amino-1-benzyl-3-methyl-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]pyrazole-4-carboxamide](/img/structure/B2925413.png)

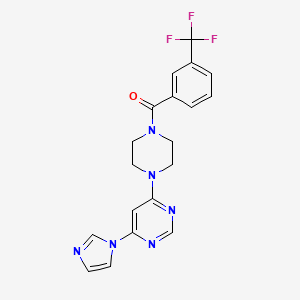

![N-[(2-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2925422.png)
![2-(2-chloro-6-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2925423.png)
